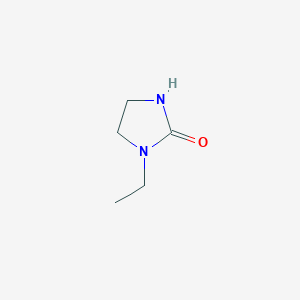

1-Ethylimidazolidin-2-one

Übersicht

Beschreibung

1-Ethylimidazolidin-2-one is a chemical compound with the molecular formula C5H9N2O . It is used in industrial and scientific research .

Molecular Structure Analysis

The molecular structure of 1-Ethylimidazolidin-2-one can be analyzed using various tools and techniques. For instance, a tool named “What is This?” (WIT) has been developed for the fully automated structure determination of small molecules concurrent with single crystal data collection .Chemical Reactions Analysis

The chemical reactions involving 1-Ethylimidazolidin-2-one can be studied using various electroanalytical tools. These tools can be used to investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis

1-Ethylimidazolidin-2-one has a boiling point of 290.8±7.0 °C at 760 mmHg, a vapour pressure of 0.0±0.6 mmHg at 25°C, and an enthalpy of vaporization of 53.0±3.0 kJ/mol . It has a flash point of 129.6±18.2 °C . The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

1-Ethylimidazolidin-2-one derivatives have been studied for their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors. The research focused on novel derivatives showing submicromolar concentration activity against HIV-1. This includes the study of compounds like 1-{2-[alpha-(thiophen-2-yl)phenylmethoxy]ethyl}-2-methyl-5-nitroimidazole, demonstrating significant activity against HIV-1 WT and viral RT carrying the K103N mutation, suggesting potential use in anti-AIDS regimens (De Martino et al., 2005).

Corrosion Inhibition

Research on 1-Ethylimidazolidin-2-one and its derivatives also extends to their use as corrosion inhibitors. The electrochemical behavior of these compounds was evaluated, highlighting their efficiency in preventing corrosion in deaerated acid media. This study underscores the potential of these compounds in industrial applications, particularly in protecting carbon steel from corrosion in acidic environments (Cruz et al., 2004).

Peptidomimetics Synthesis

The synthesis of N-aminoimidazolidin-2-one (Aid) peptidomimetics has been achieved, demonstrating the potential of 1-Ethylimidazolidin-2-one in the field of bioorganic chemistry. These peptidomimetics can help in creating rigidified peptide backbones, useful in various therapeutic and research applications (Doan et al., 2014).

Ionic Liquid Catalyst for Synthesis

1-Ethyl-3-methylimidazole acetate, a derivative of 1-Ethylimidazolidin-2-one, has been found effective as a catalyst in the synthesis of imidazoles under ultrasonic irradiation. This discovery highlights the role of these compounds in facilitating more efficient and environmentally friendly chemical synthesis processes (Zang et al., 2010).

Central Nervous System Activity

The N-substituted derivatives of 1-arylimidazolidyn-2-ylideneurea, a related compound, have been explored for their potential effects on the central nervous system, including antinociceptive and serotoninergic activities. This research contributes to understanding how these derivatives might be used in developing new therapeutic agents for various CNS disorders (Szacon et al., 2015).

Cancer Cell Proliferation Inhibition

Studies have also looked into the effects of 1-ethyl-2-benzimidazolinone derivatives on cancer cell proliferation. These compounds have been found to influence the proliferation of human prostate cancer cell lines, indicating a potential role in cancer treatment strategies (Parihar et al., 2003).

Eigenschaften

IUPAC Name |

1-ethylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-2-7-4-3-6-5(7)8/h2-4H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPYRFXQDUFQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463977 | |

| Record name | 1-ethylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethylimidazolidin-2-one | |

CAS RN |

872-69-5 | |

| Record name | 1-ethylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylimidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B1610203.png)